Dgaca - 131528-41-1

Dgaca

Catalog Number: EVT-1207723
CAS Number: 131528-41-1
Molecular Formula: C32H52O10
Molecular Weight: 596.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DgcA can be achieved through recombinant DNA technology. Typically, the gene encoding DgcA is cloned into an expression vector and transformed into a suitable host organism, such as Escherichia coli. The expression conditions are optimized to produce high yields of the enzyme, often requiring specific temperatures and induction times. For example, a notable method involves creating a mutant form of DgcA with a modified RXXD motif that enhances its enzymatic activity while allowing for easier purification from inclusion bodies formed during expression .

Key parameters for the synthesis include:

  • Temperature: Optimal ranges for protein expression.
  • Induction Time: Duration for which the expression is induced after adding an inducer like IPTG.
  • Purification Techniques: Commonly used methods include affinity chromatography and size exclusion chromatography to isolate active DgcA from the host cells.
Molecular Structure Analysis

The molecular structure of DgcA is characterized by the presence of a GGDEF domain that serves as the active site for catalyzing the conversion of GTP to c-di-GMP. Structural studies using X-ray crystallography and nuclear magnetic resonance (NMR) have revealed that DgcA typically forms dimers, which are essential for its enzymatic function. The enzyme contains two distinct sites:

  • Active Site (A-site): Binds GTP and facilitates its conversion to c-di-GMP.
  • Inhibitory Site (I-site): Binds c-di-GMP and regulates the enzyme's activity through allosteric inhibition .

The dimerization and structural conformation are crucial for understanding how DgcA interacts with its substrates and inhibitors.

Chemical Reactions Analysis

DgcA catalyzes a key reaction in bacterial signaling pathways:

2GTPc di GMP+2PPi2\text{GTP}\rightarrow \text{c di GMP}+2\text{PPi}

This reaction involves two molecules of GTP being converted into one molecule of cyclic diguanosine monophosphate while releasing pyrophosphate (PPi) as a byproduct. The activity of DgcA can be influenced by various factors, including substrate concentration, temperature, and the presence of inhibitors or activators that can modulate its enzymatic activity .

Inhibition studies have shown that small molecules can disrupt the activity of DgcA, thereby affecting c-di-GMP levels and subsequent biological processes such as biofilm formation .

Mechanism of Action

The mechanism of action of DgcA is centered around its ability to synthesize c-di-GMP from GTP. Upon binding GTP at the A-site, DgcA undergoes conformational changes that facilitate the cyclization reaction. The binding of c-di-GMP to the I-site serves as a feedback mechanism that inhibits further production of c-di-GMP by preventing dimerization necessary for enzymatic activity .

This regulatory mechanism is critical in maintaining appropriate levels of c-di-GMP within bacterial cells, influencing processes like motility and biofilm formation. High concentrations of c-di-GMP promote biofilm development, while lower levels favor motility.

Physical and Chemical Properties Analysis

DgcA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 26.4 kDa.
  • Solubility: Generally soluble in aqueous buffers at neutral pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and ionic strength.
  • Optical Properties: Exhibits characteristic absorbance peaks relevant for monitoring enzymatic reactions.

These properties are essential for practical applications in biochemical assays and industrial processes involving c-di-GMP synthesis .

Applications

DgcA has significant scientific applications due to its role in regulating bacterial behavior:

  • Biotechnology: Used in engineered systems to control biofilm formation in industrial settings.
  • Pharmaceuticals: Targeted for drug discovery efforts aimed at controlling bacterial infections by inhibiting biofilm-associated chronic infections.
  • Research: Serves as a model enzyme for studying cyclic nucleotide signaling pathways in bacteria.

The potential to manipulate DgcA activity opens avenues for developing novel antimicrobial strategies targeting biofilm-forming pathogens .

Introduction to DGACA: Institutional Framework and Core Mandate

Definition and Operational Scope of the Directors Guild of America Contract Administration

DGACA functions as a standalone entity governed by an AMPTP-appointed Board of Trustees. Its core mission is maintaining Qualification Lists (QLs) for three classifications: Unit Production Managers (UPMs), First Assistant Directors (1st ADs), and Second Assistant Directors (2nd ADs). These lists verify that individuals meet minimum experience requirements negotiated under the DGA Basic Agreement [1] [3].

  • Geographic Scope: DGACA-West (Burbank, CA) oversees the Southern California QL, Third Area QL (covering 41 U.S. states), and Multi-Camera QL. DGACA-East (Thornwood, NY) administers the New York QL and cross-regional eligibility lists [3] [6].
  • Eligibility Verification: Applicants must document U.S.-based work on theatrical films, television, or high-budget streaming projects. Experience from commercials, documentaries, or music videos is explicitly excluded [5] [6].
  • Employer Compliance: Signatories to the DGA Basic Agreement must prioritize hiring QL-listed personnel, creating a standardized talent pipeline [1] [3].

Table: DGACA Qualification Lists (QLs) and Functions

QL TypeCoveragePrimary Function
Southern California QLFeature films/TV in CACertifies UPMs/ADs for studio productions
Third Area QLProductions in 41 U.S. statesValidates non-coastal regional experience
Multi-Camera QLLive-audience TV (e.g., sitcoms)Specializes in multi-camera format expertise
New York QL (DGACA-East)East Coast productionsCovers NY-based UPMs/ADs

Historical Evolution: Origins in Collective Bargaining Agreements

DGACA’s structure emerged from decades of labor negotiations:

  • 1936: DGA founded to protect directors’ economic and creative rights, later expanding to production team roles [4].
  • 1960s: Landmark residuals agreements (e.g., 1.2% license fees for theatrical films on TV) established frameworks for industry-wide labor standards, indirectly enabling centralized qualification systems [7].
  • 2011: The DGA Basic Agreement incorporated "high-budget" streaming productions (e.g., Netflix originals), expanding QL eligibility to new media [5] [10].

Crucially, DGACA was institutionalized through Article 14 of the DGA Basic Agreement, which delegates QL administration to the AMPTP-appointed board. This created a unique tripartite dynamic: DGA negotiates standards, AMPTP trustees enforce compliance, and DGACA implements vetting [1] [5].

DGACA’s Role in Labor Market Stabilization for Freelance Professionals

The QL system mitigates three core instabilities in freelance film/TV labor:

  • Market Access Control: By certifying only those with verified days worked on qualifying projects, DGACA reduces oversupply of underqualified candidates. For example, 2nd ADs require 300+ days on DGA/AMPTP-signatory projects [3] [5].
  • Wage Standardization: QL status mandates adherence to DGA-negotiated minimums (e.g., $3,500/week for 2nd ADs in 2025), preventing wage erosion [9] [10].
  • Cross-Recognition: Commercial Qualification Lists (CQLs), though separate, allow transfers between theatrical and advertising sectors, broadening career flexibility [1] [6].

Table: Key Collective Bargaining Milestones Shaping DGACA

YearAgreement/EventImpact on DGACA Operations
1960First theatrical residuals agreementEstablished reuse payment norms for QL projects
2007DGA New Media AgreementAdded high-budget SVOD to QL-eligible work
2020DGA Basic Agreement renewalEnforced span protections for ADs/UPMs on QLs

DGACA’s institutional significance lies in its hybrid governance: It is funded by producers (via AMPTP trustees) but serves DGA members’ interests by gatekeeping credentialing. This model balances labor supply control with employer access to vetted talent—a stabilization mechanism unique to Hollywood’s guild systems [1] [7].

Properties

CAS Number

131528-41-1

Product Name

Dgaca

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C32H52O10

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1

InChI Key

JCXBHQBUBMRSAZ-VKIZJLMMSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C

Synonyms

7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid
7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid
DGACA

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.